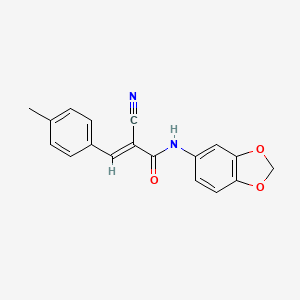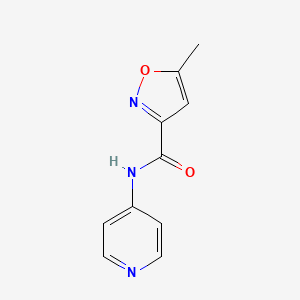![molecular formula C29H32N2OS B4625838 2-(benzylthio)-3-cyclopentyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4625838.png)
2-(benzylthio)-3-cyclopentyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related spiro[benzo[h]quinazoline] derivatives typically involves the cyclization of amides into the desired 2-substituted 3H-spiro[benzo[h]quinazoline] structures, with subsequent modifications through reactions with alcoholates, secondary amines, and thiolates. For instance, specific derivatives have been synthesized by reacting 4′-amino-1′H-spiro[cyclohexane-1,2′-naphthalene]-3′-nitrile with carboxylic acid chlorides, leading to compounds with significant biological activities (Markosyan et al., 2014).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the spiro configuration, linking quinazoline and cyclohexane (or similar cycloalkane) rings. This structure is crucial for the biological activity of these compounds, as it affects their ability to interact with biological targets. Molecular docking simulations and structure-activity relationship (SAR) studies provide insights into how these compounds fit into the binding sites of target proteins, influencing their biological effects (Amin et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving these compounds include intramolecular cyclization and substitutions, leading to the formation of diverse derivatives with varied biological activities. For example, reactions with alkyl halides and hydrazine hydrate have been explored to produce new benzo[h]quinazoline derivatives containing different functional groups (Grigoryan, 2017).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and substituents. These properties are essential for determining the compounds' suitability for further development into pharmaceutical agents, affecting their formulation, stability, and bioavailability.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and the ability to undergo specific reactions, are critical for the compounds' potential as therapeutic agents. Their ability to inhibit monoamine oxidase activity and exhibit antitumor effects is particularly noteworthy, as demonstrated in various studies. Some compounds within this class have shown to suppress tumor growth significantly in murine models, highlighting their potential therapeutic value (Markosyan et al., 2014).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Anti-Monoamine Oxidase and Antitumor Properties : Novel derivatives of 3H-Spiro[Benzo[H] Quinazoline-5,1′-Cyclohexane]-4(6H)-One have been synthesized, showing potential anti-monoamine oxidase and antitumor activities. These compounds were found to inhibit the deamination of 5-HT, indicating their potential as monoamine oxidase inhibitors. Moreover, some derivatives exhibited significant antitumor activity against murine tumor models, suppressing tumor growth by 50 – 56% (Markosyan et al., 2014).
Green Synthesis Methods : An environmentally benign method has been developed for the synthesis of spiro[cyclohexane-1,2'-(1'H)-quinazolin]-4'(3'H)-one derivatives. This method employs either aqueous or solventless conditions, highlighting an efficient and green approach to synthesizing these complex molecules with yields up to 99% (Miklós & Fülöp, 2010).
PARP-1 Inhibitors for Cancer Therapy : A study conducted molecular docking and synthesis of spiro [(2H, 3H)quinazoline-2,1'-cyclohexan]-4(1H)-one derivatives as effective PARP-1 inhibitors. These derivatives demonstrated significant in vitro anti-proliferative activity against human breast carcinoma cell lines. Further, compounds exhibiting the highest cytotoxic efficiency were subjected to PARP-1 enzyme assays, indicating their potential in cancer therapy (Amin et al., 2013).
Eigenschaften
IUPAC Name |
2-benzylsulfanyl-3-cyclopentylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2OS/c32-27-25-26(24-16-8-5-13-22(24)19-29(25)17-9-2-10-18-29)30-28(31(27)23-14-6-7-15-23)33-20-21-11-3-1-4-12-21/h1,3-5,8,11-13,16,23H,2,6-7,9-10,14-15,17-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQGSVFKDCYXIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=O)N(C(=N4)SCC5=CC=CC=C5)C6CCCC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylsulfanyl)-3-cyclopentyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-methyl-4-{[4-(2-oxo-2H-chromen-3-yl)benzoyl]amino}phenyl)-2-furamide](/img/structure/B4625763.png)

![3-cyclohexyl-6-ethyl-3,6-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one](/img/structure/B4625773.png)
![N-bicyclo[2.2.1]hept-2-yl-4-(phenylsulfonyl)-1-piperazinecarbothioamide](/img/structure/B4625784.png)
![2-methyl-4-(1-pyrrolidinyl)-6-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B4625789.png)
![4-[4-(benzyloxy)-3-bromobenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4625809.png)
![1-(3-methoxyphenyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine](/img/structure/B4625817.png)
![4-[benzyl(methylsulfonyl)amino]-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B4625818.png)
![ethyl {2-[({[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B4625827.png)

![N-[1-(1-adamantyl)propyl]-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B4625841.png)
![2,4-dichloro-N-(4-chloro-2-{[(3-nitrophenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4625850.png)
![5-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3,5-dichlorobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4625855.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B4625858.png)